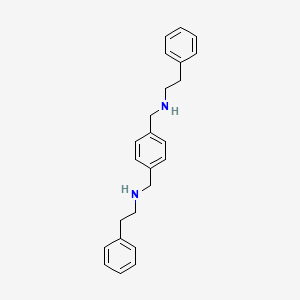
n,n'-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine): is a chemical compound with the molecular formula C24H28N2 and a molecular weight of 344.4925 . This compound is characterized by its complex structure, which includes a benzene ring and two phenylethanamine groups connected by a methanediyl bridge. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) typically involves the reaction of benzene-1,4-diyldimethanediyl chloride with 2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The industrial production methods may also involve additional purification steps to remove any impurities and achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine)
- n,n’-(Benzene-1,3-diyldimethanediyl)bis(2-phenylethanamine)
- n,n’-(Benzene-1,2-diyldimethanediyl)bis(2-phenylethanamine)
Uniqueness
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
27700-78-3 |
|---|---|
Formule moléculaire |
C24H28N2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-phenyl-N-[[4-[(2-phenylethylamino)methyl]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C24H28N2/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22/h1-14,25-26H,15-20H2 |
Clé InChI |
XLKOHAAAFHSBGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)CNCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















